molecular formula C9H10BrClFN B6265133 (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1807941-93-0

(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B6265133
CAS RN: 1807941-93-0
M. Wt: 266.54 g/mol
InChI Key: DDRQDHZQDJJSCB-RDNZEXAOSA-N
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Description

Rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans (Rac-BFCPA-HCl) is a cyclopropyl amine compound that has recently been studied for its potential uses in scientific research. This compound is a member of the cyclopropyl amine class of compounds, which are known to be versatile and useful for various applications.

Scientific Research Applications

Rac-BFCPA-HCl has been studied for its potential use in various scientific research applications. For example, it has been used as an inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. Rac-BFCPA-HCl has also been studied for its potential use as a tool to study the structure and function of proteins, as well as its potential use in the synthesis of other compounds.

Mechanism of Action

Rac-BFCPA-HCl acts as an inhibitor of MAO-B by binding to the enzyme and preventing it from breaking down neurotransmitters. This inhibition results in increased levels of neurotransmitters in the brain, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The increased levels of neurotransmitters caused by the inhibition of MAO-B by Rac-BFCPA-HCl can lead to a variety of physiological effects. These effects include increased alertness, improved mood, enhanced cognitive abilities, and improved memory. In addition, the inhibition of MAO-B can also lead to increased levels of dopamine and serotonin, which can lead to improved sleep, appetite, and libido.

Advantages and Limitations for Lab Experiments

Rac-BFCPA-HCl has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is relatively stable under most conditions. In addition, it has been shown to be an effective inhibitor of MAO-B, making it a useful tool for studying the enzyme. However, there are also some limitations to using Rac-BFCPA-HCl in lab experiments. For example, it is not a particularly potent inhibitor of MAO-B, meaning that higher concentrations may be needed to achieve the desired effect. In addition, the compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

Rac-BFCPA-HCl has potential for use in a variety of future applications. One potential application is in the treatment of neurological disorders such as depression and anxiety. By inhibiting MAO-B, Rac-BFCPA-HCl could potentially be used to increase levels of neurotransmitters in the brain, which could lead to improved mood and cognitive abilities. In addition, Rac-BFCPA-HCl could also be used in the synthesis of other compounds and as a tool to study the structure and function of proteins. Finally, Rac-BFCPA-HCl could be used in drug development, as it has been shown to be an effective inhibitor of MAO-B and could potentially be used to develop new drugs targeting this enzyme.

Synthesis Methods

Rac-BFCPA-HCl can be synthesized using a variety of methods. The most common method is a three-step synthesis starting from 4-bromo-3-fluorobenzene, which is reacted with cyclopropylmagnesium bromide to form the cyclopropyl intermediate. This intermediate is then treated with hydrochloric acid to form the desired compound. Other methods, such as direct reaction of 4-bromo-3-fluorobenzene with cyclopropylmagnesium chloride, can also be used to synthesize Rac-BFCPA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans involves the preparation of the cyclopropane ring followed by the introduction of the amine group and the bromo and fluoro substituents. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "4-bromo-3-fluorobenzene", "cyclopropane", "sodium hydride", "1,2-dibromoethane", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 1,2-dibromocyclopropane by reacting cyclopropane with 1,2-dibromoethane in the presence of sodium hydride.", "Step 2: Conversion of 1,2-dibromocyclopropane to (1R,2S)-1,2-dibromo-2-(4-bromo-3-fluorophenyl)cyclopropane by reacting with 4-bromo-3-fluorobenzene in the presence of sodium hydride.", "Step 3: Reduction of (1R,2S)-1,2-dibromo-2-(4-bromo-3-fluorophenyl)cyclopropane to (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-ol using sodium borohydride.", "Step 4: Conversion of (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-ol to (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine by reacting with ammonia in the presence of hydrochloric acid.", "Step 5: Formation of rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride, trans by treating (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine with hydrochloric acid." ] }

CAS RN

1807941-93-0

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1

InChI Key

DDRQDHZQDJJSCB-RDNZEXAOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Br)F.Cl

Purity

95

Origin of Product

United States

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